trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol
Overview
Description
“trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C13H17NO. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the tetrahydroisoquinoline (THIQ) nucleus, which is a secondary amine with the chemical formula C9H11N .Physical and Chemical Properties Analysis
The physical form of “this compound” is described as an oil . Its molecular weight is 203.28 g/mol.Future Directions
The future directions of “trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol” and similar compounds could involve further exploration of their biological activities and potential applications, particularly given the interest in THIQ-based compounds for their activities against various pathogens and disorders .
Mechanism of Action
Target of Action
The primary target of trans-2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)cyclobutan-1-ol is the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway . This pathway plays a crucial role in limiting autoimmunity and terminating an ongoing immune response after the successful elimination of a foreign threat .
Mode of Action
The compound interacts with its targets by inhibiting the PD-1/PD-L1 protein–protein interaction (PPI) . This inhibition reinvigorates exhausted immune cells of both the innate and adaptive immune systems, enabling the host immune cells to detect and eliminate previously “hidden” cancers .
Biochemical Pathways
The affected biochemical pathway is the PD-1/PD-L1 immune checkpoint axis . By inhibiting this pathway, the compound disrupts the immunosuppressive mechanism that tumor cells use to evade immune surveillance .
Result of Action
The molecular and cellular effects of the compound’s action include the reinvigoration of exhausted immune cells and the disruption of tumor cells’ immunosuppressive mechanisms . This leads to the detection and elimination of previously “hidden” cancers .
Properties
IUPAC Name |
(1R,2R)-2-(3,4-dihydro-1H-isoquinolin-2-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-6-5-12(13)14-8-7-10-3-1-2-4-11(10)9-14/h1-4,12-13,15H,5-9H2/t12-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXJUOUNCJOQEE-CHWSQXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC3=CC=CC=C3C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC3=CC=CC=C3C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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